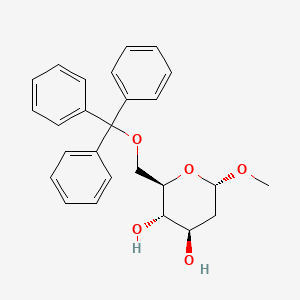![molecular formula C10H17NO B8113200 N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine](/img/structure/B8113200.png)
N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is a fascinating compound, often studied for its unique chemical structure and diverse applications. The molecule features a bicyclic framework with a hydroxylamine functional group, making it an interesting subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep process involving the preparation of the bicyclic core and the introduction of the hydroxylamine group. Common starting materials include camphor derivatives, which are transformed into the target compound via a series of reactions, such as reduction, oxidation, and functional group interconversions.
Industrial Production Methods: In an industrial setting, the synthesis of N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of high-pressure reactors, advanced catalytic systems, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is known to undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxime derivatives.
Reduction: : It can be reduced to yield amine products.
Substitution: : Nucleophilic and electrophilic substitutions can occur at the bicyclic core.
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) under controlled temperatures.
Oxidation Products: : Oxime derivatives
Reduction Products: : Amine compounds
Substitution Products: : Varied, depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate enzyme activities, particularly those involving hydroxylamine derivatives.
Medicine: In medicine, it is explored for potential therapeutic effects, such as its role in developing new drugs targeting specific biochemical pathways.
Industry: Industrially, it is applied in the manufacturing of specialty chemicals, including those used in fragrance and flavor industries.
Mécanisme D'action
Mechanism: The compound's effects are largely due to its ability to interact with biological molecules through its hydroxylamine group, which can participate in redox reactions and form stable complexes.
Molecular Targets:Enzymes: : Targets include oxidases and reductases.
Receptors: : May interact with specific receptors involved in signal transduction pathways.
Redox Pathways: : Plays a role in oxidative and reductive biochemical pathways.
Signal Transduction: : Modulates pathways involving nitric oxide and related species.
Comparaison Avec Des Composés Similaires
Unique Aspects: N-[(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is unique due to its bicyclic structure and functional group, offering distinct reactivity patterns compared to other hydroxylamine derivatives.
Similar Compounds:N-methylhydroxylamine: : Lacks the bicyclic core, resulting in different reactivity.
Benzohydroxamic acid: : Contains an aromatic ring, which alters its chemical properties.
Oximes: : Share the hydroxylamine group but differ in their backbone structures.
And there you have it! Quite the versatile compound, don’t you think?
Propriétés
IUPAC Name |
N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYGWXWGOBEMAT-XCBNKYQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2=NO)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8113122.png)



![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)









